molecular formula C13H8O2 B14754638 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde CAS No. 2537-70-4

2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde

Cat. No.: B14754638
CAS No.: 2537-70-4
M. Wt: 196.20 g/mol
InChI Key: WNEYSFNCBDYVJA-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde is a chemical compound known for its unique structure and properties It belongs to the class of acenaphthylene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde typically involves the condensation of acenaphthenequinone with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack formylation, where acenaphthenequinone reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and DNA intercalation .

Comparison with Similar Compounds

Properties

CAS No.

2537-70-4

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

2-oxo-1H-acenaphthylene-1-carbaldehyde

InChI

InChI=1S/C13H8O2/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7,11H

InChI Key

WNEYSFNCBDYVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)C=O

Origin of Product

United States

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